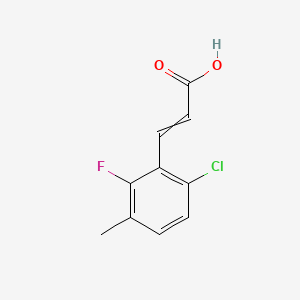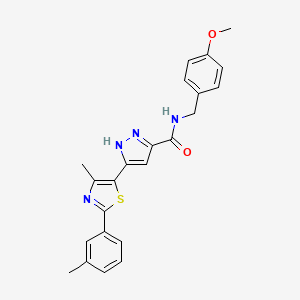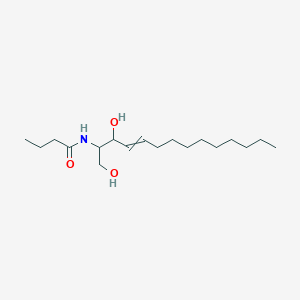
N-(1,3-dihydroxytetradec-4-en-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4E)-2-BUTYRYLAMINO-4-TETRADECENE-1,3-DIOL is a complex organic compound that belongs to the class of sphingolipids. Sphingolipids are a type of lipid that play a crucial role in cell membrane structure and function. This compound is characterized by its unique stereochemistry and the presence of a butyrylamino group, which contributes to its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4E)-2-BUTYRYLAMINO-4-TETRADECENE-1,3-DIOL typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of sphingosine as a starting material. The synthesis process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on sphingosine are protected using tert-butyloxycarbonyl (Boc) groups.
Introduction of the Butyrylamino Group: The protected sphingosine is then reacted with butyryl chloride in the presence of a base to introduce the butyrylamino group.
Deprotection: The Boc groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of (2S,3R,4E)-2-BUTYRYLAMINO-4-TETRADECENE-1,3-DIOL follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
化学反应分析
Types of Reactions
(2S,3R,4E)-2-BUTYRYLAMINO-4-TETRADECENE-1,3-DIOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated derivatives of the original compound.
科学研究应用
(2S,3R,4E)-2-BUTYRYLAMINO-4-TETRADECENE-1,3-DIOL has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of sphingolipids and their interactions with other molecules.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of (2S,3R,4E)-2-BUTYRYLAMINO-4-TETRADECENE-1,3-DIOL involves its interaction with cell membranes and specific molecular targets. The compound integrates into the lipid bilayer of cell membranes, affecting their fluidity and stability. It also interacts with membrane proteins and receptors, modulating signaling pathways involved in cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
Sphingosine: A simpler sphingolipid that serves as a precursor to more complex sphingolipids.
Ceramide: Another sphingolipid that plays a key role in cell signaling and apoptosis.
Glucosylsphingosine: A glycosphingolipid involved in cellular recognition and signaling.
Uniqueness
(2S,3R,4E)-2-BUTYRYLAMINO-4-TETRADECENE-1,3-DIOL is unique due to its specific stereochemistry and the presence of the butyrylamino group. These features contribute to its distinct biological activity and make it a valuable compound for research and industrial applications.
属性
分子式 |
C18H35NO3 |
|---|---|
分子量 |
313.5 g/mol |
IUPAC 名称 |
N-(1,3-dihydroxytetradec-4-en-2-yl)butanamide |
InChI |
InChI=1S/C18H35NO3/c1-3-5-6-7-8-9-10-11-12-14-17(21)16(15-20)19-18(22)13-4-2/h12,14,16-17,20-21H,3-11,13,15H2,1-2H3,(H,19,22) |
InChI 键 |
NLVYBXHFUWRFLO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC=CC(C(CO)NC(=O)CCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14097215.png)
![8-[(3-bromopropyl)sulfanyl]-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14097219.png)
![[(1R,2S,6R,9R,10R,11R,12S,14R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B14097223.png)
![methyl (2S)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14097228.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B14097238.png)
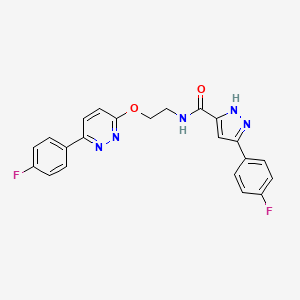
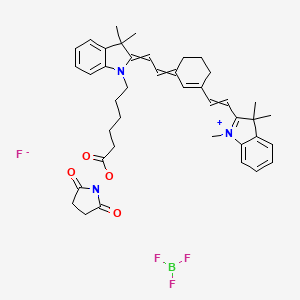
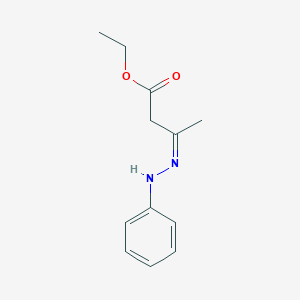
![2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14097250.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B14097252.png)
![6-Chloro-4-(4-methoxyphenyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14097261.png)
![2-Ethyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097262.png)
